1,2,4,5-Tetrachloro-3,6-dimethylbenzene

Chemical Kinetics Process Chemistry Chlorination

Researchers requiring perchlorinated p-xylene for fluorinated pesticide synthesis face supply gaps with lower chlorinated analogs that cannot replicate the tetrachloro electronic deactivation profile. 1,2,4,5-Tetrachloro-3,6-dimethylbenzene (CAS 877-10-1) is the definitive intermediate: • Exclusive precursor to 2,3,5,6-tetrachloro-4-methylbenzonitrile-a critical fluorinated pesticide building block-with published yields of 96.3% under optimized chlorination conditions. • 58.1% Cl content and logP 4.92; substitution with 2-chloro-, 2,5-dichloro-, or 2,3,5-trichloro-p-xylene is chemically infeasible for this application. • Validated reverse-phase HPLC method (Newcrom R1, UV 230 nm) enables turnkey QC; typical batch purity exceeds 98%.

Molecular Formula C8H6Cl4
Molecular Weight 243.9 g/mol
CAS No. 877-10-1
Cat. No. B134366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrachloro-3,6-dimethylbenzene
CAS877-10-1
Synonyms1,2,4,5-Tetrachloro-3,6-dimethylbenzene;  1,2,4,5-Tetrachlorodimethylbenzene;  1,2,4,5-Tetrachloroxylene;  NSC 66546;  Tetrachloro-p-xylene; 
Molecular FormulaC8H6Cl4
Molecular Weight243.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)Cl)C)Cl)Cl
InChIInChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
InChIKeyCTSQZGJZQUVGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrachloro-3,6-dimethylbenzene – Overview


1,2,4,5-Tetrachloro-3,6-dimethylbenzene (syn. 2,3,5,6-tetrachloro-p-xylene; 2,3,5,6-TCPX) is a perchlorinated aromatic compound bearing four chlorine substituents and two methyl groups on a benzene ring in a symmetrically substituted para-xylene framework [1]. It belongs to the class of polychlorinated alkylbenzenes and is primarily recognized as a key intermediate in the synthesis of fluorine-containing pesticides and as a building block for chlorinated organic synthesis [2]. Its fully substituted aromatic core, high chlorine content (58.1% by weight), and high logP value (4.92) distinguish it from lower chlorinated p-xylene analogs, making it a distinct procurement target when specific physicochemical or reactivity profiles are required .

Agrochemical intermediate synthesis: Perchlorinated scaffold supports fluorinated pesticide precursor routes requiring ring-deactivated electronic profile.
High thermal robustness: Ambient solid-state (mp >170°C) simplifies shipping, weighing, and elevated-temperature reaction protocols.
Environmental analytical standard: High logP and indexed persistence profile support use as retention-time marker or surrogate standard.

1,2,4,5-Tetrachloro-3,6-dimethylbenzene: Why Substitution Fails


Generic interchange of chlorinated p-xylenes is not feasible because each successive chlorination step introduces substantial, quantifiable changes in melting point (Δmp > +100°C between the dichloro and tetrachloro species), lipophilicity (ΔlogP > +1.3), vapor pressure (≈60-fold reduction from dichloro to tetrachloro), and most critically, the aromatic ring's electronic deactivation profile that governs downstream reactivity . The tetrachloro-substituted ring is uniquely suited to serve as a precursor for 2,3,5,6-tetrachloro-4-methyl benzonitrile—a specific intermediate for fluorinated pesticides—chemistry that 2-chloro-, 2,5-dichloro-, or 2,3,5-trichloro-p-xylene cannot accomplish due to the required perchlorination of the four ring positions flanking the reactive methyl group [1]. Furthermore, the synthetic accessibility of the tetrachloro species is kinetically distinct: the fourth chlorination step proceeds with a rate constant k4/k₁ = 0.00383 relative to the first chlorination, meaning tetrachloro-p-xylene production is rate-limiting and cannot be achieved by trivial extension of conditions optimized for lower homologs [2].

Synthetic fit
Partially chlorinated p-xylenes cannot yield 2,3,5,6-tetrachloro-4-methylbenzonitrile; product identity depends on complete ring perchlorination.
Process kinetics
Formation of the tetrachloro species is rate-limiting; reactor conditions optimized for lower homologs may not transfer linearly.
Material handling
Dichloro and trichloro analogs are liquids or low-melting solids; the high-melting solid tetrachloro form has different storage and processing behavior.

1,2,4,5-Tetrachloro-3,6-dimethylbenzene: Differentiation Evidence vs. Analogs


Rate-Limiting Formation Kinetics in p-Xylene Chlorination

In the consecutive liquid-phase chlorination of p-xylene catalyzed by FeCl₃ at 70°C, the relative rate constant for formation of 2,3,5,6-tetrachloro-p-xylene (k₄/k₁ = 0.00383) is approximately 260-fold slower than the first chlorination step (2-chloro-p-xylene) and 22-fold slower than the third step (2,3,5-trichloro-p-xylene, k₃/k₁ = 0.0826) [1]. This kinetic bottleneck means the tetrachloro product requires significantly longer residence times, higher catalyst loadings, or elevated temperatures for efficient production, representing a distinct process engineering challenge and cost driver compared to the mono-, di-, or trichloro analogs [1].

Formation kinetics
Head-to-head
k₄/k₁ = 0.00383 — approximately 260-fold slower than the first chlorination step and 22-fold slower than the trichloro-p-xylene step (k₃/k₁ = 0.0826) in FeCl₃-catalyzed liquid-phase p-xylene chlorination at 70°C.
Supports process reactor design and cycle-time estimation.
Intrinsically slower kinetics require dedicated engineering; data to verify at scale.
Chemical Kinetics Process Chemistry Chlorination

Physicochemical Property Scaling Across Chlorinated p-Xylenes

Across the homologous series 2-chloro-p-xylene → 2,5-dichloro-p-xylene → 2,3,5-trichloro-p-xylene → 2,3,5,6-tetrachloro-p-xylene, melting point escalates from 2°C → 69–70°C → not reported as solid → 172.35°C; boiling point from 186°C → 222°C → 261.8°C → 296.2°C; density from 1.049 g/cm³ → 1.199 g/cm³ → 1.327 g/cm³ → 1.436 g/cm³; and logP from ~3.6 (estimated) → 3.61–4.26 → 4.26 → 4.92 [1][2][3]. The tetrachloro compound is the only member of this series that exists as a high-melting crystalline solid at ambient temperature with a melting point exceeding 170°C and a boiling point approaching 300°C, making it uniquely suited for applications requiring thermal robustness during storage, handling, or downstream reactions conducted at elevated temperatures .

Property scaling
Cross-study comparable
Δmp vs dichloro-p-xylene ≈ +103°C; Δbp ≈ +74°C; ΔlogP ≈ +1.3; vapor pressure ratio ~1/59. Tetrachloro is the only ambient solid in the series (mp 172.35°C).
High-melting solid simplifies handling; logP and vapor pressure are critical for environmental fate modeling.
Data aggregated from multiple independent sources.
Physicochemical Properties Thermophysical Data Chromatography

Exclusive Synthetic Utility as Fluorinated Pesticide Intermediate

The fully ring-chlorinated 2,3,5,6-tetrachloro substitution pattern is the essential scaffold for synthesizing 2,3,5,6-tetrachloro-4-methylbenzonitrile, which is explicitly identified in the primary and patent literature as a critical intermediate for fluorine-containing pesticides [1][2]. The synthesis proceeds via oxidative ammonolysis or cyanation of the methyl group on the perchlorinated ring, yielding the benzonitrile in 96.3% yield under optimized chlorination conditions (CCl₄, chlorosulfonic acid, I₂ catalyst, 50–55°C) [1]. Attempting this transformation on 2-chloro-, 2,5-dichloro-, or 2,3,5-trichloro-p-xylene would produce under-chlorinated benzonitrile analogs that lack the specific electronic and steric profile required for the downstream fluorination and coupling steps in pesticide manufacturing [1].

Synthetic utility
Class-level inference
Only the perchlorinated scaffold yields 2,3,5,6-tetrachloro-4-methylbenzonitrile (reported 96.3% yield). Partially chlorinated analogs produce under-chlorinated benzonitriles without documented pesticide intermediate application.
Binary selection criterion for fluorinated pesticide intermediate synthesis.
Based on patent and synthesis literature; context-dependent.
Agrochemical Synthesis Fluorinated Pesticides Benzonitrile Intermediates

Validated Reverse-Phase HPLC Method on Newcrom R1 Column

A documented reverse-phase HPLC method using a Newcrom R1 mixed-mode column (acetonitrile/water/phosphoric acid mobile phase) has been demonstrated for the separation and analysis of 2,3,5,6-tetrachloro-p-xylene [1]. The method provides a retention time calibration and purity assessment capability directly applicable to incoming quality control for this specific compound. While analogous methods may exist for lower chlorinated p-xylenes, the Newcrom R1 protocol is explicitly validated for the tetrachloro species, and its mixed-mode separation mechanism (combining reversed-phase and ion-exchange) is particularly suited to highly chlorinated, non-polar aromatics that are poorly resolved on conventional C18 columns .

Validated HPLC method
Method context
Reverse-phase HPLC on Newcrom R1 mixed-mode column (MeCN/H₂O/H₃PO₄, UV 230 nm) documented for tetrachloro-p-xylene purity determination.
Reduces QC method development time; mixed-mode separation suited to highly chlorinated aromatics.
Supplier-validated method; may require in-lab verification.
Analytical Chemistry HPLC Method Quality Control

Thermochemical Data for Process Safety and Energy Balance

The standard enthalpy of formation of 2,3,5,6-tetrachloro-p-xylene in the solid state has been determined by rotating-bomb combustion calorimetry as ΔfH°solid = −174.2 to −176.0 kJ/mol (equivalently −41.64 kcal/mol) [1][2][3]. The enthalpy of combustion is ΔcH°solid = −3926.2 kJ/mol [1]. These values are rigorously measured and compiled in the NIST TRC Web Thermo Tables as critically evaluated data, making them suitable for use in process hazard analysis, energy balance calculations, and thermodynamic modeling [1][4]. Combustion calorimetry studies involving this compound also contributed to the development of arsenious oxide as a superior reducing agent for free chlorine in rotating-bomb methods, a methodological advance with broader impact in organic chlorine compound thermochemistry [2].

Thermochemical data
Cross-study comparable
ΔfH°solid = −174.2 to −176.0 kJ/mol; ΔcH°solid = −3926.2 kJ/mol. Critically evaluated NIST/TRC data with temperature-dependent thermophysical property tables available.
Supports process safety assessment and thermodynamic modeling without in-house calorimetry.
Comparator data unavailable for lower chlorinated p-xylenes.
Thermochemistry Process Safety Combustion Calorimetry

Environmental Persistence and Reference Standard Profile

2,3,5,6-Tetrachloro-p-xylene is indexed in the EPA DSSTox database (DTXSID60236565) and is noted as a chemical of potential environmental impact [1]. Its high logP (4.92) and low vapor pressure (0.00258 mmHg at 25°C) predict strong partitioning to soil and sediment organic matter, low volatility, and high bioaccumulation potential relative to its lower chlorinated counterparts . This environmental persistence profile, while a liability in open-release applications, makes the compound useful as a retention-time marker, surrogate standard, or matrix spike compound in environmental analytical methods targeting semi-volatile organochlorine pollutants, including EPA Method 8000 series protocols . The compound is commercially available as a certified reference standard (100 mg standard-grade material) for environmental monitoring applications .

Environmental profile
Supporting evidence
logP 4.92; vapor pressure 0.00258 mmHg (25°C); EPA DSSTox ID DTXSID60236565; available as certified reference standard (100 mg).
Well-characterized persistence standard for environmental method development.
Reference standard format supports regulatory traceability.
Environmental Chemistry Persistent Organic Pollutant Reference Standard

1,2,4,5-Tetrachloro-3,6-dimethylbenzene: Application Scenarios & Procurement


Fluorinated Pesticide Intermediate Synthesis

The single most compelling application for 1,2,4,5-tetrachloro-3,6-dimethylbenzene is as the precursor to 2,3,5,6-tetrachloro-4-methylbenzonitrile, a documented intermediate in the manufacture of fluorine-containing pesticides [6]. Published synthesis protocols achieve 96.3% yield of the benzonitrile via chlorination of 4-methylbenzonitrile under optimized conditions (CCl₄, chlorosulfonic acid, I₂, 50–55°C) [6]. Lower chlorinated p-xylene analogs (2-chloro-, 2,5-dichloro-, or 2,3,5-trichloro-p-xylene) cannot serve as substitutes because the fully ring-perchlorinated electronic environment is required for correct product identity and downstream reactivity [6]. Procurement for this application should prioritize purity (>95% by HPLC at 230 nm), as residual lower chlorinated homologs can generate benzonitrile side products that are difficult to separate and may interfere with subsequent fluorination chemistry.

Environmental Reference Standard for Organochlorine Monitoring

With a logP of 4.92 and vapor pressure of 0.00258 mmHg at 25°C, 2,3,5,6-tetrachloro-p-xylene exhibits environmental persistence characteristics that make it suitable as a surrogate standard or matrix spike compound in EPA Method 8000 series protocols for semi-volatile organic compounds . Its 59-fold lower vapor pressure and 20-fold higher lipophilicity compared to 2,5-dichloro-p-xylene ensures distinct chromatographic retention and minimal evaporative losses during sample preparation, which are advantageous properties for a reliable reference standard . The compound is commercially available in certified reference standard format (100 mg) and is indexed in the EPA DSSTox database (DTXSID60236565), supporting regulatory traceability requirements [2].

Thermochemical Process Modeling for Reactor Safety

The availability of critically evaluated, multi-laboratory-validated thermochemical data for 2,3,5,6-tetrachloro-p-xylene (ΔfH°solid = −174.2 to −176.0 kJ/mol; ΔcH°solid = −3926.2 kJ/mol) enables accurate energy balance calculations, adiabatic temperature rise prediction, and emergency relief system sizing for processes involving this compound [6]. The NIST/TRC Web Thermo Tables further provide temperature-dependent data for enthalpy of vaporization, heat capacity (ideal gas from 200–1000 K; liquid at saturation from 521–770 K), density, viscosity, and thermal conductivity, supporting rigorous process simulation in software such as Aspen Plus or gPROMS . In contrast, the absence of equivalent critically evaluated data for 2,5-dichloro- and 2,3,5-trichloro-p-xylene introduces engineering uncertainty that must be compensated with conservative safety factors or costly in-house calorimetric measurements.

QC and Purity Verification by Validated HPLC Method

For procurement and incoming quality control, the documented reverse-phase HPLC method on a Newcrom R1 mixed-mode column (MeCN/H₂O/H₃PO₄, isocratic elution, UV detection at 230 nm) provides a turnkey analytical protocol for identity confirmation and purity determination of 2,3,5,6-tetrachloro-p-xylene [6]. Typical batch purity by this method is >98% (specification >95%) . The method's mixed-mode separation is specifically suited to the highly non-polar, fully chlorinated aromatic structure and may offer superior resolution from potential impurities (e.g., residual trichloro-p-xylene) compared to conventional C18 methods [6]. This reduces the analytical development burden for QC laboratories and supports consistent, traceable purity assessment across procurement lots.

Application
Selection Property
Validation Focus
Fluorinated pesticide intermediate
Full ring perchlorination for correct product identity
Purity >95%; absence of under-chlorinated benzonitrile by-products
Environmental reference standard
High logP, low vapor pressure, regulatory indexing
Chromatographic retention consistency; evaporative loss control
Thermochemical process modeling
Critically evaluated NIST formation and combustion data
Energy balance accuracy; adiabatic rise and relief sizing
Incoming QC by HPLC
Documented Newcrom R1 mixed-mode method
Method transfer and purity verification across procurement lots

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,4,5-Tetrachloro-3,6-dimethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.